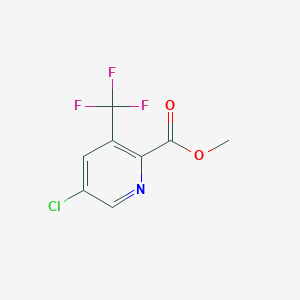

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene

Vue d'ensemble

Description

“1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is also known as "p-Chlorobenzotrifluoride" . It is used as an intermediate for dyes and pesticides, and also as an environmentally friendly solvent and dielectric fluid .

Molecular Structure Analysis

The molecular formula of “1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is C7H4ClF3 . The molecular weight is 180.551 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” include a molecular weight of 180.551 and a LogP value of 3.47 , indicating its lipophilicity.Applications De Recherche Scientifique

Reagent-Modulated Site Selectivities

- Metalation of Halobenzotrifluorides : Chloro(trifluoromethyl)benzenes, including 1-chloro-3-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent under specific conditions, revealing options for site-selective reactions (Mongin, Desponds, & Schlosser, 1996).

Novel Material Synthesis

- Fluorine-Containing Polyetherimide : The synthesis of novel fluorine-containing polyetherimides involves 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, derived from the reaction of hydroquinone and 2-chloro-5-nitrobenzene trifluoride (Yu Xin-hai, 2010).

Trifluoromethylation Catalysis

- Electrophilic Trifluoromethylation : Methyltrioxorhenium catalyzes the trifluoromethylation of aromatic and heteroaromatic compounds, showing potential for diverse applications in organic synthesis (Mejía & Togni, 2012).

Synthesis of Heterocyclic Compounds

- Benzimidazoles Synthesis : A synthesis method for 1,2-dialkyl-5-trifluoromethylbenzimidazoles, starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, provides a pathway for creating valuable heterocyclic compounds (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).

Electrochemical Fluorination

- Electrochemical Fluorination of Benzenes : The electrochemical fluorination process applied to trifluoromethyl-substituted benzenes yields various perfluorocyclohexane derivatives, expanding the potential for chemical synthesis (Yonekura, Nagase, Baba, & Kodaira, 1976).

Regioselective Lithiation

- Ortholithiation of 1-chloro-3-(trifluoromethyl)benzene : This study explores the selective lithiation process of 1-chloro-3-(trifluoromethyl)benzene, demonstrating the influence of catalysis and reversibility in the metalation process (Hoepker, Gupta, Ma, Faggin, & Collum, 2011).

Safety And Hazards

“1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene” is a skin, eye, mucous membrane, and respiratory tract irritant . Inhalation of high concentrations can cause CNS depression . In a two-generation reproductive feeding study with rats, the NOAEL in F1 and F2 offspring was greater than or equal to the highest dose tested (45 mg/kg bw) .

Propriétés

IUPAC Name |

1-chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-6-2-1-4(7(10)11)3-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXGQGCDRSFMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)

![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)